

# Spectroscopic Profiling of Cefotiam Hexetil Hydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: *Cefotiam hexetil hydrochloride*

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This technical guide provides an in-depth analysis of the spectroscopic characteristics of **Cefotiam hexetil hydrochloride**, a prodrug of the second-generation cephalosporin antibiotic, Cefotiam. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for these analyses. This information is crucial for the structural elucidation, identification, and quality control of this important pharmaceutical compound.

## Introduction

**Cefotiam hexetil hydrochloride** is an orally administered  $\beta$ -lactam antibiotic. As a prodrug, it is hydrolyzed in the body to its active form, Cefotiam. A thorough understanding of its spectroscopic properties is essential for ensuring its identity, purity, and stability throughout the drug development and manufacturing processes. This guide summarizes the key spectroscopic data and methodologies for the analysis of this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. While specific spectral data for the hexetil ester is not readily available in the public domain, the following tables present the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for the active moiety, Cefotiam, which serves as a critical reference. The spectra were recorded on a 600 MHz instrument in DMSO-d6.<sup>[1]</sup>

## <sup>1</sup>H NMR Spectral Data of Cefotiam

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
9.45	d	1H	-NH (amide)
7.15	s	2H	-NH <sub>2</sub> (amino)
6.69	s	1H	Thiazole-H
5.61	dd	1H	H-7
5.05	d	1H	H-6
4.30	d	1H	-CH <sub>2</sub> -S-
4.15	d	1H	-CH <sub>2</sub> -S-
3.66	s	2H	-CH <sub>2</sub> -CO-
3.52	d	1H	H-2
3.33	d	1H	H-2
4.45	t	2H	-N-CH <sub>2</sub> -
2.78	t	2H	-CH <sub>2</sub> -N(CH <sub>3</sub> ) <sub>2</sub>
2.54	s	6H	-N(CH <sub>3</sub> ) <sub>2</sub>

Data is for the active moiety, Cefotiam, and serves as a reference.

## <sup>13</sup>C NMR Spectral Data of Cefotiam

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment
170.5	C	-C=O (amide)
167.1	C	-C=O (carboxyl)
163.0	C	$\beta$ -lactam C=O
149.8	C	Tetrazole C
141.2	C	Thiazole C-2
117.0	C	Thiazole C-5
107.5	CH	Thiazole C-4
59.2	CH	C-7
57.5	CH	C-6
56.9	CH <sub>2</sub>	-N-CH <sub>2</sub> -
48.0	CH <sub>2</sub>	-CH <sub>2</sub> -N(CH <sub>3</sub> ) <sub>2</sub>
43.5	CH <sub>3</sub>	-N(CH <sub>3</sub> ) <sub>2</sub>
34.5	CH <sub>2</sub>	-CH <sub>2</sub> -CO-
28.9	CH <sub>2</sub>	C-2
25.8	CH <sub>2</sub>	-CH <sub>2</sub> -S-

Data is for the active moiety, Cefotiam, and serves as a reference.

## Experimental Protocol for NMR Analysis

- Instrument: Varian INOVA 600 MHz NMR Spectrometer.[1]
- Sample Preparation: A solution of Cefotiam hydrochloride (approximately 10 mg) is prepared in deuterated dimethyl sulfoxide (DMSO-d6).[1]
- Internal Standard: Tetramethylsilane (TMS) is used as an internal reference standard ( $\delta$  = 0.00 ppm).[1]

- Data Acquisition:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired at 25°C. For structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[1]

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **Cefotiam hexetil hydrochloride** is expected to show characteristic absorption bands for its key functional groups.

### Characteristic IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
~3400-3200	N-H	Stretching (Amide and Amine)
~3000-2850	C-H	Stretching (Alkyl)
~1770	C=O	Stretching ( $\beta$ -lactam carbonyl)
~1750	C=O	Stretching (Ester carbonyl)
~1670	C=O	Stretching (Amide I)
~1540	N-H	Bending (Amide II)
~1250	C-O	Stretching (Ester)

## Experimental Protocol for IR Analysis

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation: The solid sample of **Cefotiam hexetil hydrochloride** can be prepared for analysis using the potassium bromide (KBr) pellet method. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
- Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm<sup>-1</sup>.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. Electrospray ionization (ESI) is a common technique for the analysis of polar molecules like **Cefotiam hexetil hydrochloride**.

## Mass Spectrometry Data

m/z (Mass-to-Charge Ratio)	Interpretation
696.2	$[M+H]^+$ (protonated molecule of Cefotiam hexetil)
526.1	$[M+H]^+$ of Cefotiam (loss of the hexetil ester group)
399.1	Fragment ion
271.1	Fragment ion
156.1	Fragment ion

Fragmentation data is based on the analysis of Cefotiam and its derivatives and may be representative for **Cefotiam hexetil hydrochloride**.

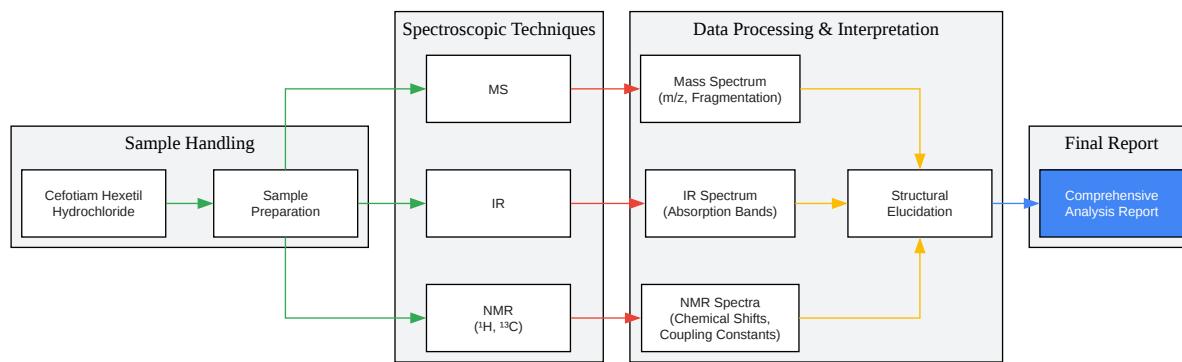
## Experimental Protocol for MS Analysis

- Instrument: A High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an ESI source.[2][3]
- Chromatographic Separation: An Agilent SB-C18 column (or equivalent) is used for separation. The mobile phase typically consists of a gradient of acetonitrile and water with 0.1% formic acid.[2][3]
- Mass Spectrometry Conditions:
  - Ionization Mode: Positive Electrospray Ionization (ESI+).[2][3]
  - Scan Range: m/z 50-1000.[2][3]
  - Source Voltage: 4 kV.[2][3]

- Drying Gas Temperature: 350°C.[2][3]

## Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **Cefotiam hexetil hydrochloride**.



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